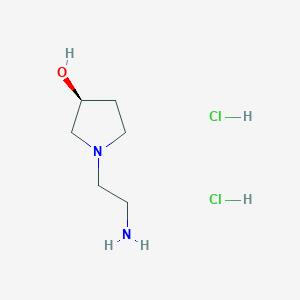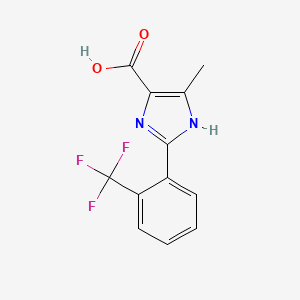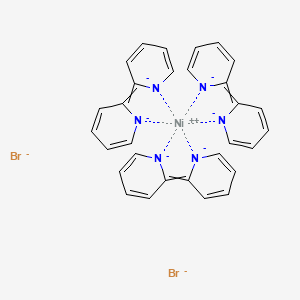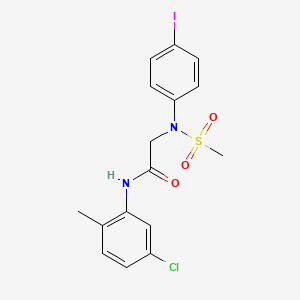
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of a suitable pyrrolidine derivative with an aminoethyl group. One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency .
化学反応の分析
Types of Reactions
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like AgOAc for oxidation , reducing agents for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds .
科学的研究の応用
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may exhibit antioxidant, anti-inflammatory, or antimicrobial properties depending on its interaction with cellular components .
類似化合物との比較
Similar Compounds
Similar compounds to (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its specific aminoethyl substitution, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C6H16Cl2N2O |
|---|---|
分子量 |
203.11 g/mol |
IUPAC名 |
(3S)-1-(2-aminoethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-2-4-8-3-1-6(9)5-8;;/h6,9H,1-5,7H2;2*1H/t6-;;/m0../s1 |
InChIキー |
WHTAYZBTUNEJHP-ILKKLZGPSA-N |
異性体SMILES |
C1CN(C[C@H]1O)CCN.Cl.Cl |
正規SMILES |
C1CN(CC1O)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)


![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)

